COX-2 Enzyme Inhibition and COX-2/COX-1 Selectivity Window for Hydroxyhopanone
Hydroxyhopanone exhibits a sub-micromolar IC₅₀ of 630 nM against human COX-2, while its inhibitory potency against the housekeeping isoform COX-1 is significantly weaker at 4,700 nM [1]. This yields a COX-2/COX-1 selectivity ratio of approximately 7.5-fold favoring COX-2 inhibition.
| Evidence Dimension | COX-2 vs. COX-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | COX-2 IC₅₀ = 630 nM; COX-1 IC₅₀ = 4,700 nM |
| Comparator Or Baseline | COX-1 enzymatic activity in the same assay panel, serving as the internal selectivity reference. |
| Quantified Difference | 7.5-fold selectivity for COX-2 over COX-1 (4,700 nM / 630 nM). |
| Conditions | In vitro enzyme inhibition assay; data curated by ChEMBL and hosted at BindingDB. |
Why This Matters
A 7.5-fold COX-2 selectivity window suggests a molecular basis for anti-inflammatory activity with potentially reduced gastric toxicity compared to non-selective COX inhibitors, a key consideration when selecting a lead scaffold for medicinal chemistry optimization.
- [1] BindingDB Entry BDBM50371115 (CHEMBL232615). IC₅₀ data for COX-1 and COX-2 inhibition by hydroxyhopanone. View Source
